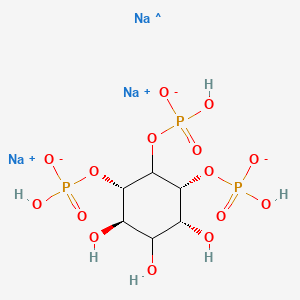

D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Übersicht

Beschreibung

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound produced by the dephosphorylation of various inositol-tetrakisphosphate forms . It has a molecular weight of 487.05 .

Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,5,6-triphosphate (sodium salt) is C6H12O15P3 • 3Na . The InChI code provides a detailed representation of its molecular structure .Chemical Reactions Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound that can be further metabolized to produce inositol-biphosphate mediators .Physical And Chemical Properties Analysis

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a lyophilized powder that is soluble in water . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Role in Soil Chemistry

D-myo-Inositol triphosphate, particularly when reacting with sodium trimetaphosphate, has been found capable of phosphorylating myo-inositol to the triphosphate stage, playing a role in soil chemistry. This process contributes to the formation of inositol polyphosphates in soil, indicating a non-biological pathway for their formation in natural environments (Cosgrove, 1972).

Impact on Dystrophic Calcifications

Research has shown that dietary myo-inositol hexaphosphate, which is abundant in plant seeds, can inhibit the development of dystrophic calcifications in soft tissues. This effect is particularly notable when this compound is present in plasma at normal concentrations, suggesting its potential role in preventing calcification-related disorders (Grases et al., 2004).

Absorption Through Skin

A study on the absorption of myo-inositol hexakisphosphate through the skin found that using a moisturizing cream as a vehicle, the sodium salt of myo-inositol was absorbed at significantly higher amounts than the calcium-magnesium salt. This suggests its potential for topical administration and therapeutic applications in dermatology (Grases et al., 2005).

Inhibition of Iron-Gall-Ink Corrosion

Research involving myo-inositol phosphates, including myo-inositol triphosphate, has shown their effectiveness in preventing iron-gall-ink decay in cellulose items. This suggests a potential application in the preservation of historical documents and artworks (Šala et al., 2006).

Role in Plant Physiology

Myo-inositol, including its triphosphate form, is integral to plant biochemistry and physiology. It impacts growth and development, contributes to responses to salinity in plants, and is involved in the synthesis of various cellular components (Loewus & Murthy, 2000).

Potential in Cardioprotection

Pretreatment with D-myo-inositol-1,4,5-trisphosphate hexasodium, closely related to D-myo-inositol-1,5,6-triphosphate, has been found to be cardioprotective, reducing infarct size in rabbit hearts. This highlights its potential role in cardiac therapeutic applications (Przyklenk et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a synthetic analog of naturally occurring inositol phosphates . The primary targets of this compound are yet to be determined .

Mode of Action

It is known to play a role in intracellular signal transduction pathways .

Biochemical Pathways

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is involved in the regulation of cellular processes through calcium . It is an intermediate compound, produced by the dephosphorylation of various inositol-tetrakisphosphate forms .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its bioavailability.

Result of Action

It is known to regulate cellular functions including cell cycling, apoptosis, differentiation, and motility .

Action Environment

It is known that the compound should be stored at temperatures between 28°c .

Eigenschaften

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFBWDROYFDWKB-ZWBVJREFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

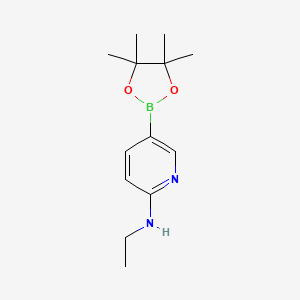

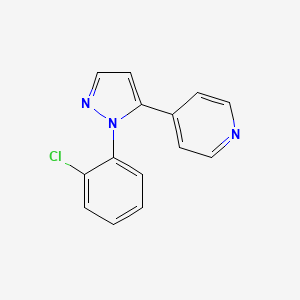

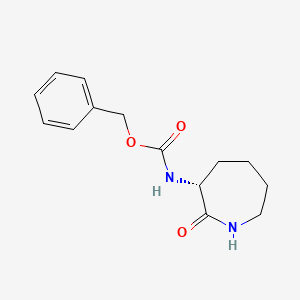

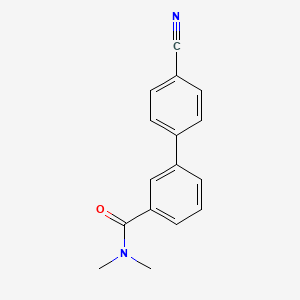

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

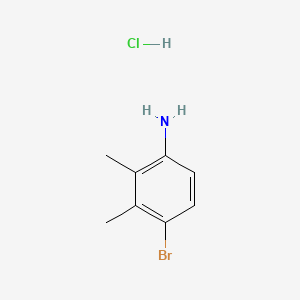

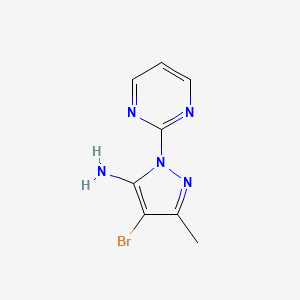

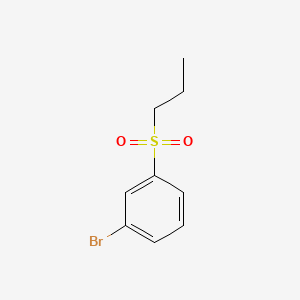

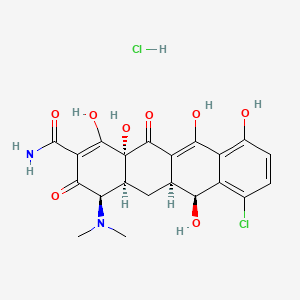

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.